Enhanced Lipophilicity (LogP) of (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol vs. (1-Methyl-1H-imidazol-2-yl)methanol
(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol demonstrates a higher predicted LogP (0.70) compared to its close analog, (1-methyl-1H-imidazol-2-yl)methanol, which has a LogP of -0.43 [1]. This difference arises from the additional methylene unit in the N-ethyl substituent, which increases the molecule's overall hydrophobic character. Lipophilicity is a critical parameter in drug discovery, directly impacting membrane permeability, solubility, and the compound's ability to engage hydrophobic binding pockets.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.70 |
| Comparator Or Baseline | (1-Methyl-1H-imidazol-2-yl)methanol; LogP = -0.43 |
| Quantified Difference | Target compound is more lipophilic by 1.13 LogP units. |
| Conditions | Predicted values based on computational chemistry models as reported on vendor technical datasheets. |
Why This Matters
A LogP difference of over one unit can translate to a ~10-fold difference in partition behavior, making the target compound a superior choice for designing molecules intended to cross lipid bilayers or bind to lipophilic pockets in target proteins.
- [1] TargetMol. (1-Methyl-1H-imidazol-2-yl)methanol (CAS 17334-08-6) Product Datasheet. View Source
